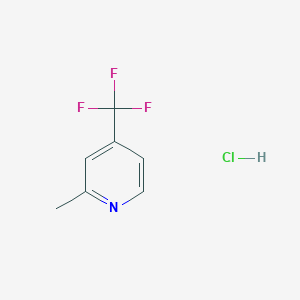

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTMXWVFXWESQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the , a key building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto a pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a highly sought-after intermediate.[1][2] This document outlines a robust synthetic pathway, details critical characterization techniques, and offers field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The pyridine ring is a ubiquitous pharmacophore in numerous biologically active molecules.[2] When functionalized with a trifluoromethyl (-CF3) group, its properties are significantly modulated. The -CF3 group is a strong electron-withdrawing moiety and a lipophilic hydrogen bond mimic, which can dramatically improve a drug candidate's metabolic stability and cell membrane permeability.[3] Consequently, trifluoromethylpyridine (TFMP) derivatives have become indispensable in the development of novel therapeutics and advanced agrochemicals.[4][5]

2-Methyl-4-(trifluoromethyl)pyridine, and its hydrochloride salt, serves as a versatile intermediate for constructing more complex molecular architectures.[1][6] This guide is designed to serve as a senior-level resource, moving beyond simple protocols to provide a deep understanding of the "why" behind the "how," empowering researchers to confidently synthesize and validate this critical compound.

Synthesis of this compound

The synthesis of substituted pyridines can be complex. While direct C-H functionalization is an advancing field, a more reliable and scalable approach for this specific molecule involves a multi-step synthesis that builds the desired functionality sequentially around the pyridine core. The pathway described here is a robust, logical progression from commercially available precursors.

Overall Synthetic Workflow

The synthesis is best approached in four distinct stages:

-

Ring Formation: Construction of the core 4-(trifluoromethyl)pyridone ring system.

-

Activation: Conversion of the pyridone to a more reactive intermediate, such as a chloropyridine.

-

Functionalization: Introduction of the C2-methyl group via a cross-coupling reaction.

-

Salt Formation: Conversion of the final free base to its stable hydrochloride salt.

Caption: A four-stage workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1 & 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This initial sequence is adapted from established industrial methods for creating the key chloro-pyridine intermediate.[7]

-

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine. This is achieved via a cyclocondensation reaction. A common method involves reacting 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate, followed by ring closure.[7] This produces the more stable pyridone tautomer, 2-Hydroxy-4-(trifluoromethyl)pyridine.

-

Causality: This building-block approach is highly efficient for establishing the trifluoromethyl group at the C4 position, a placement that can be challenging to achieve through direct fluorination of a pre-formed pyridine ring.

-

-

Step 2: Chlorination. The resulting 2-hydroxypyridine (CAS 50650-59-4) is then chlorinated.

-

Suspend 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 83-110°C, depending on the specific solvent setup) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]

-

After cooling, the reaction mixture is carefully quenched by pouring it into ice water and neutralizing with a 10% sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6).[8][9][10]

-

Expertise & Trustworthiness: The use of thionyl chloride is a standard and reliable method for converting hydroxypyridines to chloropyridines. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which is the active chlorinating species. This avoids harsh conditions and provides high yields.

-

Stage 3: Introduction of the Methyl Group via Cross-Coupling

-

Step 3: Suzuki-Miyaura Cross-Coupling. This reaction is a powerful tool for forming C-C bonds.

-

To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (approx. 85-90°C) and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

-

Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its functional group tolerance and reliability, making it ideal for late-stage functionalization of heterocyclic cores.

-

Stage 4: Formation of the Hydrochloride Salt

-

Step 4: Acidification.

-

Dissolve the purified 2-methyl-4-(trifluoromethyl)pyridine free base in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound (CAS 1416354-37-4).[11][12]

-

Insight: Converting the free base to its hydrochloride salt significantly improves its stability, shelf-life, and handling characteristics. The salt is typically a crystalline solid that is less volatile and easier to weigh and dispense accurately than the parent liquid amine.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Caption: A comprehensive workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment | Pyridine ring protons (doublets and singlets, ~7.0-8.5 ppm), Methyl protons (singlet, ~2.5 ppm).[13][14][15] |

| ¹³C NMR | Confirms carbon backbone | Aromatic carbons (~120-160 ppm), Methyl carbon (~20-25 ppm), CF₃ carbon (quartet due to C-F coupling, ~120-130 ppm).[13][14] |

| ¹⁹F NMR | Confirms -CF₃ group | A single sharp peak around -60 to -65 ppm.[13][16] |

| Mass Spec (MS) | Confirms molecular weight | For the free base (C₇H₆F₃N), the molecular ion peak [M]+ should be observed at m/z ≈ 161.05.[17] |

| IR Spectroscopy | Confirms functional groups | Aromatic C-H stretch (~3000-3100 cm⁻¹), C=N/C=C stretches (~1400-1600 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹).[18] |

| HPLC | Determines purity | A single major peak indicating >95% purity (typical for research-grade material).[12] |

Safety, Handling, and Storage

Working with fluorinated intermediates and potent chemical reagents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[19][20]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[21] Avoid inhalation of dust, fumes, and vapors.[19] Avoid contact with skin and eyes.[22]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[19][20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19]

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of this compound, grounded in established chemical principles. By providing not only the protocol but also the scientific rationale, this document equips researchers with the necessary knowledge to confidently produce and validate this important chemical intermediate. The successful characterization using a suite of orthogonal analytical techniques ensures the material's identity, purity, and suitability for downstream applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. chemscene.com [chemscene.com]

- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 10. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 11. CAS#:1416354-37-4 | this compound | Chemsrc [chemsrc.com]

- 12. 1416354-37-4|this compound|BLD Pharm [bldpharm.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. afgsci.com [afgsci.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Spectral Characteristics of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The trifluoromethyl group is a cornerstone of contemporary drug design, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is also a privileged structure in pharmacology. The combination of these two moieties in 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride makes it a valuable intermediate for creating novel chemical entities. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

This compound possesses a protonated pyridine ring, which significantly influences its electronic and, consequently, its spectral properties. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methyl group create a distinct electronic environment within the aromatic ring.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The protonation of the pyridine nitrogen will lead to a general downfield shift of the ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Pyridine-H (on N) | 13.0 - 15.0 | Broad singlet | - | The acidic proton on the nitrogen is expected to be highly deshielded and will likely appear as a broad signal. |

| H-6 | 8.5 - 8.7 | Doublet | 5.0 - 6.0 | This proton is ortho to the protonated nitrogen, leading to a significant downfield shift. It will be split by the adjacent H-5. |

| H-5 | 7.8 - 8.0 | Doublet | 5.0 - 6.0 | This proton is meta to the trifluoromethyl group and ortho to the methyl group. It is split by H-6. |

| H-3 | 7.6 - 7.8 | Singlet | - | This proton is adjacent to the bulky and electron-withdrawing trifluoromethyl group and is expected to be a singlet due to the absence of adjacent protons. |

| CH₃ | 2.8 - 3.0 | Singlet | - | The methyl group protons are deshielded by the adjacent protonated nitrogen and will appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-2 | 150 - 155 | Singlet | - | The carbon bearing the methyl group and adjacent to the protonated nitrogen. |

| C-4 | 135 - 140 | Quartet | 30 - 35 | This carbon is directly attached to the trifluoromethyl group and will show a characteristic quartet splitting. |

| C-6 | 145 - 150 | Singlet | - | This carbon is ortho to the protonated nitrogen. |

| C-3 | 120 - 125 | Singlet | - | This carbon is adjacent to the trifluoromethyl group. |

| C-5 | 125 - 130 | Singlet | - | This carbon is between two other ring carbons. |

| CF₃ | 120 - 125 | Quartet | 270 - 275 | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant. |

| CH₃ | 20 - 25 | Singlet | - | The methyl carbon. |

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by vibrations of the pyridine ring, the methyl group, and the trifluoromethyl group. The protonation of the nitrogen will also give rise to specific N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3400 - 3200 | Broad, Medium | N-H stretch | Characteristic of the protonated amine salt. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretch | From the methyl group. |

| 1640 - 1600 | Strong | C=N stretch | Pyridine ring stretching vibration. |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| 1350 - 1100 | Strong, Multiple Bands | C-F stretch | The trifluoromethyl group will have several strong absorption bands in this region. |

| 850 - 750 | Strong | C-H out-of-plane bend | Characteristic of the substitution pattern on the pyridine ring. |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the analysis would typically be performed on the free base, 2-Methyl-4-(trifluoromethyl)pyridine, after neutralization of the hydrochloride salt. The trifluoromethyl group is expected to be a stable fragment.

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Predicted Ion | Rationale |

|---|---|---|

| 161 | [M]⁺ | Molecular ion of the free base, 2-Methyl-4-(trifluoromethyl)pyridine. |

| 142 | [M - F]⁺ | Loss of a fluorine atom. |

| 114 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

| 92 | [M - CF₃ - H₂CN]⁺ | Subsequent fragmentation of the pyridine ring. |

| 69 | [CF₃]⁺ | The stable trifluoromethyl cation. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the chosen solvent.

-

Set the temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (after neutralization to the free base if using ESI or APCI) in a suitable solvent such as methanol or acetonitrile (typically 1 mg/mL).

-

-

Instrument Setup (Electron Ionization - EI for GC-MS):

-

Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Use a suitable GC column and temperature program to separate the analyte from the solvent and any impurities.

-

The standard EI energy is 70 eV.

-

-

Data Acquisition:

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Processing:

-

Identify the molecular ion peak and major fragment ions in the mass spectrum.

-

Visualization of Methodologies

Caption: General workflows for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently utilize this information for structural verification and reaction monitoring. The provided methodologies offer a standardized approach to obtaining high-quality spectral data. As a vital intermediate in pharmaceutical and agrochemical research, a thorough understanding of the spectral properties of this compound is indispensable for accelerating innovation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal and agrochemical research. The incorporation of a trifluoromethyl group into the pyridine scaffold imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. As a hydrochloride salt, its solubility and handling characteristics are altered, making it a versatile building block in the synthesis of novel bioactive compounds.[1][2][3] This in-depth technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. In the absence of extensive direct experimental data for the hydrochloride salt, this guide integrates information on the free base and leverages theoretical and computational approaches to provide a robust scientific resource.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to establish its molecular identity.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₇ClF₃N | [4] |

| Molecular Weight | 197.59 g/mol | |

| CAS Number | 1416354-37-4 | |

| Canonical SMILES | CC1=NC=C(C=C1)C(F)(F)F.Cl |

Physicochemical Properties: A Blend of Experimental Data and Theoretical Prediction

A thorough understanding of the physicochemical properties is paramount for applications in drug design and process chemistry. Due to the limited availability of direct experimental data for this compound, this section presents a combination of known values for the free base and related compounds, alongside a discussion of predictive methodologies.

Melting and Boiling Points

The melting point of the hydrochloride salt and the boiling point of the free base are critical parameters for purification and handling.

| Compound | Property | Value | Source |

| 2-Methyl-4-(trifluoromethyl)pyridine | Boiling Point | Not explicitly available, but related compounds like 4-(Trifluoromethyl)pyridine have a boiling point of 110 °C. | N/A |

| 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | Boiling Point | 51-52 °C at 15 mmHg | [5] |

| 2-Hydroxy-4-(trifluoromethyl)pyridine | Melting Point | 161-165 °C | [6] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt is expected to exhibit enhanced aqueous solubility compared to its free base due to the ionic nature of the salt.

Predicted Solubility:

-

Aqueous Solubility: The hydrochloride salt is anticipated to be soluble in water and other polar protic solvents like methanol and ethanol.

-

Organic Solvent Solubility: The free base, 2-Methyl-4-(trifluoromethyl)pyridine, is expected to be soluble in a wide range of organic solvents, including dichloromethane, chloroform, and ethyl acetate. The solubility of the hydrochloride salt in non-polar organic solvents is likely to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method) [7]

This protocol outlines a standardized method for determining the thermodynamic solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a sealed, inert container.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

Allow the suspension to settle, or centrifuge the sample to separate the solid phase from the supernatant.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

-

Acidity and Basicity: The pKa Value

The pKa of the pyridinium ion is a crucial parameter that governs the ionization state of the molecule at different pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa: The pKa of the pyridinium ion of 2-Methyl-4-(trifluoromethyl)pyridine is expected to be lower than that of pyridine (pKa ≈ 5.2) due to the electron-withdrawing effect of the trifluoromethyl group. Computational methods can provide a reliable estimate of the pKa.[8]

Experimental Protocol for pKa Determination (Potentiometric Titration) [9][10][11][12][13]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination electrode.

-

Place the sample solution in a thermostated vessel and stir continuously.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity.[14]

Predicted ¹H NMR Spectrum (in D₂O):

-

Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). The exact chemical shifts will be influenced by the positions of the methyl and trifluoromethyl groups.

-

Methyl Protons: A singlet corresponding to the methyl group protons is expected to appear in the upfield region (δ 2.5-3.0 ppm).

-

N-H Proton: The proton on the nitrogen may be observable, often as a broad signal, or may exchange with the solvent.

Predicted ¹³C NMR Spectrum (in D₂O):

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Methyl Carbon: The methyl carbon will appear in the upfield region (δ 15-25 ppm).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]

Predicted FT-IR Spectral Features (KBr Pellet):

-

N-H Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is expected, characteristic of the N-H stretch in a pyridinium salt.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic methyl group).

-

C=C and C=N Ring Vibrations: A series of sharp bands in the region of 1400-1650 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

-

C-H Bending: Out-of-plane C-H bending vibrations in the region of 700-900 cm⁻¹.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded as a mull in Nujol or as a thin film.

-

Data Acquisition: Record the FT-IR spectrum using a spectrometer over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[17]

Predicted Mass Spectrum (Electron Ionization - for the free base):

-

Molecular Ion Peak (M⁺): The mass spectrum of the free base, 2-Methyl-4-(trifluoromethyl)pyridine, would show a molecular ion peak at m/z = 161.

-

Fragmentation Pattern: Common fragmentation pathways for trifluoromethylated pyridines may involve the loss of a fluorine atom, a CF₃ radical, or cleavage of the pyridine ring.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization for the hydrochloride salt or electron ionization for the free base).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Spectral Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Chemical Reactivity and Stability

The chemical reactivity of this compound is influenced by the interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group on the pyridine ring.

-

Acidity of the Pyridinium Proton: The presence of the trifluoromethyl group increases the acidity of the pyridinium proton, making it a moderately strong acid.

-

Nucleophilic Aromatic Substitution: The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

-

Stability: The hydrochloride salt is generally a stable, crystalline solid under ambient conditions. However, it may be hygroscopic and should be stored in a dry environment. The compound may be sensitive to strong bases, which would deprotonate the pyridinium ion to form the free base.

Applications in Research and Development

Trifluoromethylpyridine derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1][2][3]

-

Pharmaceuticals: The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make these compounds attractive scaffolds for the development of new therapeutic agents.

-

Agrochemicals: Many modern pesticides and herbicides incorporate the trifluoromethylpyridine moiety to enhance their efficacy and environmental profile.[1][2]

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. While direct experimental data for some properties of the hydrochloride salt are limited, this guide has integrated available information for the free base and related compounds with established theoretical principles and detailed experimental protocols. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this important chemical entity in their research endeavors. The provided protocols offer a practical guide for the in-house determination of key physicochemical and spectral properties, fostering a deeper understanding and enabling the confident application of this compound in the advancement of science.

dot

Caption: Experimental workflow for the synthesis, characterization, and property determination of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Hydroxy-4-(trifluoromethyl)pyridine 97 50650-59-4 [sigmaaldrich.com]

- 7. ub.edu [ub.edu]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.chemaxon.com [docs.chemaxon.com]

- 15. Pyridine [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

In-depth Technical Guide: Physicochemical Properties of CAS Number 1416354-37-4

A Note to Our Scientific Audience:

Upon rigorous investigation, a significant discrepancy has been identified between the provided CAS number, 1416354-37-4, and the chemical name, "1-(4-(2-((2-aminopyrimidin-5-yl)oxy)benzyl)-1H-indazol-6-yl)-3-(3-(trifluoromethyl)phenyl)urea." The CAS number 1416354-37-4 correctly corresponds to the compound 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride .

Extensive searches for the compound named "1-(4-(2-((2-aminopyrimidin-5-yl)oxy)benzyl)-1H-indazol-6-yl)-3-(3-(trifluoromethyl)phenyl)urea" in chemical databases and the scientific literature have yielded no specific information regarding its physicochemical properties, synthesis, or biological activity. This suggests that the compound may be a novel entity, part of proprietary research not yet in the public domain, or that the provided name may contain inaccuracies.

Therefore, this guide will proceed by providing a comprehensive overview of the available technical data for the verified compound associated with CAS number 1416354-37-4: This compound . Should further information on the initially requested urea compound become publicly available, this guide will be updated accordingly.

Executive Summary: this compound

This compound is a pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of its known physicochemical properties, supported by available data.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique CAS number and various chemical identifiers.

| Identifier | Value |

| CAS Number | 1416354-37-4 |

| IUPAC Name | 2-methyl-4-(trifluoromethyl)pyridine;hydrochloride |

| Molecular Formula | C₇H₇ClF₃N |

| Molecular Weight | 197.59 g/mol [1] |

| SMILES | Cc1cc(ccn1)C(F)(F)F.Cl |

| InChI Key | RHTMXWVFXWESQF-UHFFFAOYSA-N[1] |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and chemical synthesis.

Tabulated Physicochemical Data

| Property | Value | Source |

| Appearance | White solid | [2] |

| Purity | ≥95% | [2][3] |

| Solubility | Soluble in water and alcohol. | [4] |

| Storage | Store in a cool, dry place under a sealed atmosphere. | [2][5] |

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported across publicly available sources.

Applications in Research and Development

As a substituted pyridine, this compound is primarily utilized as an intermediate in organic synthesis.[2][4]

Role in Agrochemical and Pharmaceutical Synthesis

The trifluoromethylpyridine moiety is a key structural motif in a number of active agrochemical and pharmaceutical ingredients. The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties in the design of new drugs and pesticides. While specific applications of this compound are not detailed in the available literature, its structure is analogous to intermediates used in the synthesis of complex bioactive molecules.

Methodologies

Synthesis

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic approach for trifluoromethylpyridines involves the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures with transition metal-based catalysts.

References

- 1. N-phenylureas | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-[4-(4-Aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride | C20H14ClF4N5O2 | CID 44536036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of the reactivity and stability of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride (CAS No. 1416354-37-4), a versatile intermediate in the synthesis of complex organic molecules.

This document moves beyond a simple recitation of facts to provide a causal understanding of the compound's behavior, grounded in established chemical principles and supported by authoritative references. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent free base, 2-Methyl-4-(trifluoromethyl)pyridine. The hydrochloride salt form generally enhances water solubility and crystallinity, which can be advantageous for handling and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClF₃N | [2] |

| Molecular Weight | 197.59 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Storage | Sealed in a dry, room temperature environment | [2] |

The structure of 2-Methyl-4-(trifluoromethyl)pyridine features a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group dictates the molecule's reactivity. The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. As a hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium ion.

Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the pyridinium ring, the methyl group, and the trifluoromethyl group.

Reactivity of the Pyridine Ring

The pyridine ring in this molecule is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the trifluoromethyl group. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions).[3][4]

-

Nucleophilic Aromatic Substitution (SNAr): While the 4-position is occupied by the trifluoromethyl group, the 2-position, bearing the methyl group, and the 6-position are activated towards nucleophilic attack. However, the methyl group at the 2-position is not a good leaving group. Therefore, if a suitable leaving group were present at the 2- or 6-position (e.g., a halogen), it would be readily displaced by nucleophiles. For instance, the related compound 2-fluoro-4-(trifluoromethyl)pyridine is a reactant for amination reactions, demonstrating the susceptibility of the 2-position to nucleophilic substitution.[5]

Reactivity of the Methyl Group

The methyl group attached to the electron-deficient pyridine ring exhibits enhanced reactivity compared to a methyl group on a more electron-rich aromatic system.

-

Halogenation: Radical halogenation of the methyl group is a plausible reaction, though it may require harsh conditions. For example, the side-chain fluorination and chlorofluorination of 3-methylpyridine can be achieved using hydrogen fluoride and chlorine at elevated temperatures and pressures.[8] These conditions, however, may not be compatible with all substrates and could lead to a mixture of products.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and unreactive under most synthetic conditions. This stability is a key reason for its widespread use in pharmaceuticals and agrochemicals.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to both nucleophilic and electrophilic attack.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Chemical Stability

-

pH Stability: As a hydrochloride salt, the compound is expected to be stable in acidic to neutral aqueous solutions. In basic conditions, the free base, 2-Methyl-4-(trifluoromethyl)pyridine, will be generated. The pyridine ring itself is generally stable across a wide pH range. However, prolonged exposure to strong basic conditions at elevated temperatures could potentially lead to degradation, although specific data for this compound is not available.

-

Hydrolytic Stability: The trifluoromethyl group is exceptionally resistant to hydrolysis. The methyl group and the pyridine ring are also generally stable to hydrolysis under typical laboratory conditions.

-

Oxidative Stability: While the methyl group can be intentionally oxidized, the compound is reasonably stable to aerial oxidation under normal storage conditions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards oxidative metabolism, a principle that contributes to the metabolic stability of many trifluoromethyl-containing drugs.[8]

Thermal Stability

The thermal stability of this compound is expected to be good. The melting point of the related compound 2-hydroxy-4-(trifluoromethyl)pyridine is 161-165 °C, suggesting a stable crystal lattice.[9] As a salt, the hydrochloride is likely to have a relatively high melting or decomposition point. For handling at elevated temperatures, it is advisable to perform a thermogravimetric analysis (TGA) to determine its decomposition temperature.

Photostability

Trifluoromethylated aromatic compounds can be susceptible to photolytic degradation. Studies on fluorinated pesticides have shown that heteroaromatic trifluoromethyl groups can be retained in photoproducts, but can also lead to the formation of trifluoroacetate under certain conditions.[10][11] Therefore, it is recommended to store this compound protected from light to minimize the risk of photodegradation.

Experimental Protocols

Protocol for Assessing Thermal Stability using TGA

This protocol outlines a general procedure for determining the thermal decomposition temperature of this compound.

Objective: To determine the onset temperature of thermal decomposition.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Nitrogen gas (high purity)

-

Alumina or platinum crucible

Procedure:

-

Tare the TGA crucible.

-

Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to a final temperature of 500 °C at a heating rate of 10 °C/min.

-

Record the weight loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is typically identified as the temperature at which 5% weight loss occurs.

Data Interpretation: A sharp weight loss in the TGA curve indicates thermal decomposition. The temperature at which this weight loss begins is the decomposition temperature.

Caption: Workflow for Thermal Stability Assessment using TGA.

Protocol for Assessing Photostability

This protocol provides a general method for evaluating the photostability of this compound in solution.

Objective: To assess the degradation of the compound upon exposure to UV light.

Materials:

-

This compound

-

Solvent (e.g., methanol or acetonitrile)

-

Quartz cuvettes or vials

-

UV lamp (e.g., 254 nm or 365 nm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Control sample wrapped in aluminum foil

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Transfer aliquots of the stock solution into two quartz cuvettes.

-

Wrap one cuvette completely in aluminum foil to serve as the dark control.

-

Place both cuvettes under a UV lamp at a fixed distance.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each cuvette.

-

Analyze the aliquots by HPLC to determine the concentration of the parent compound.

-

Compare the concentration of the compound in the irradiated sample to that in the dark control at each time point.

Data Interpretation: A decrease in the concentration of the parent compound in the irradiated sample compared to the dark control indicates photodegradation. The rate of degradation can be calculated from the change in concentration over time.

Caption: Workflow for Photostability Assessment.

Spectroscopic Data (Reference)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (likely in the range of 2.5-3.0 ppm), and signals for the three aromatic protons on the pyridine ring. The protonation of the nitrogen in the hydrochloride salt will likely cause a downfield shift of the ring protons compared to the free base.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

For the related compound, 2-(4-(trifluoromethyl)phenyl)pyridine, the following NMR data has been reported: ¹H NMR (400 MHz, CDCl₃) δ 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H). ¹³C NMR (101 MHz, CDCl₃) δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3. ¹⁹F NMR of 2-(4-(trifluoromethyl)phenyl)pyridine shows a signal for the CF₃ group.[12]

Conclusion

This compound is a valuable building block whose reactivity is governed by the electronic interplay of its substituents. The electron-deficient nature of the pyridine ring, a consequence of the potent trifluoromethyl group, renders it susceptible to nucleophilic attack, while the methyl group offers a handle for further functionalization through oxidation or halogenation. The compound exhibits good thermal and chemical stability, particularly in acidic to neutral conditions, and the trifluoromethyl group imparts significant resistance to metabolic degradation. Proper handling and storage, including protection from light, are recommended to ensure its integrity. The experimental protocols provided in this guide offer a framework for researchers to independently verify the stability of this compound under their specific experimental conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 8. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 9. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]

- 10. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a key building block in modern medicinal chemistry.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, presents qualitative data from analogous compounds, and furnishes a detailed, field-proven experimental protocol for precise quantitative determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs).

Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery

The incorporation of a trifluoromethyl (CF3) group into pyridine scaffolds is a well-established strategy in modern drug discovery.[1][3][4] This is attributed to the unique physicochemical properties the CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and altered basicity of the pyridine nitrogen.[4][5] this compound, as a salt, presents distinct solubility challenges and opportunities compared to its free base form. The protonation of the pyridine nitrogen to form the hydrochloride salt drastically increases its polarity, which in turn governs its solubility profile in various organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a function of its molecular structure and the properties of the solvent. Key molecular features include:

-

The Pyridine Ring: A heterocyclic aromatic ring that can engage in π-π stacking interactions.

-

The Methyl Group: An electron-donating group that slightly increases lipophilicity.

-

The Trifluoromethyl Group: A strongly electron- withdrawing and lipophilic group that can influence hydrogen bonding capabilities and overall molecular polarity.[4][5]

-

The Hydrochloride Salt: The ionic nature of the N-H+Cl- bond significantly increases the compound's polarity, favoring solubility in polar solvents.

The interplay of these features dictates the overall solubility. The general principle of "like dissolves like" is a useful starting point; polar solvents are more likely to dissolve this polar salt.

Expected Solubility Profile: A Qualitative Assessment

While specific quantitative data is scarce, we can infer the likely solubility of this compound in common organic solvents based on the behavior of analogous compounds like pyridine hydrochloride.[6][7][8]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent's hydroxyl groups and the pyridine nitrogen proton favor strong solute-solvent interactions. Pyridine hydrochloride itself is soluble in water and ethanol.[6][7] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation and anion of the salt, although they cannot act as hydrogen bond donors. |

| Aprotic, Moderately Polar | Acetone, Acetonitrile | Low to Moderate | These solvents are less polar than DMF and DMSO and are generally less effective at solvating ionic compounds. Pyridine hydrochloride is reported to be insoluble in acetone.[6] |

| Aprotic, Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The large difference in polarity between the highly polar salt and these nonpolar solvents results in weak solute-solvent interactions, leading to poor solubility. Pyridine hydrochloride is insoluble in ether and aromatic hydrocarbons.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a robust experimental protocol is essential. The following is a detailed, self-validating methodology for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Self-Validation and Trustworthiness

-

Mass Balance Confirmation: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration period.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

-

Kinetic Profile: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, 48 hours) to ensure the concentration in the supernatant has plateaued.

Diagrammatic Representation of the Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 7. chemodex.com [chemodex.com]

- 8. chembk.com [chembk.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethylpyridine Moiety - A Cornerstone of Modern Chemistry

In the landscape of modern agrochemical and pharmaceutical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as an undeniably critical structural motif.[1][2][3][4] Its prevalence is a direct consequence of the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group when appended to the pyridine ring. The strategic incorporation of this fluorine-containing moiety can dramatically influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic characteristics, thereby optimizing its pharmacokinetic and pharmacodynamic profiles.[5][6][7] This guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyridines, detailing the key synthetic innovations that have enabled their widespread application and cemented their status as a privileged scaffold in contemporary chemical research.

The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity enhance a molecule's ability to traverse biological membranes and resist metabolic degradation, often leading to improved bioavailability and a longer half-life.[6] These attributes are paramount in the design of effective drugs and agrochemicals. This guide will delve into the seminal moments in the history of TFMPs, from their first synthesis to their role in blockbuster agricultural and therapeutic products. We will examine the evolution of synthetic methodologies, providing detailed protocols for key transformations, and explore the structure-activity relationships that govern the remarkable biological activity of these compounds.

A Historical Perspective: From a Laboratory Curiosity to an Industrial Workhorse

The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. A pivotal moment in the broader field of aromatic trifluoromethylation was the work of Swarts in 1898, who first synthesized benzotrifluoride by treating benzotrichloride with antimony trifluoride.[2] This foundational reaction paved the way for the introduction of the -CF3 group into other aromatic systems.

The first documented synthesis of a trifluoromethylpyridine was reported in 1947 by McBee, Hass, and Hodnett.[1][6] Their work, published in Industrial & Engineering Chemistry, described a process analogous to the synthesis of benzotrifluoride, involving the chlorination and subsequent fluorination of picoline (methylpyridine).[2] This initial breakthrough laid the groundwork for future research and development in the field.

However, it was not until the latter half of the 20th century that the commercial potential of trifluoromethylpyridines was fully realized. The burgeoning agrochemical industry, in its quest for more potent and selective pesticides, began to explore the unique properties of fluorinated organic compounds. A landmark moment arrived in 1982 with the commercialization of the herbicide fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK).[2] This was the first major agrochemical to incorporate a trifluoromethylpyridine substructure and its success heralded a new era in the application of these compounds.[2] Fluazifop-butyl demonstrated excellent efficacy against grass weeds in broadleaf crops, and its development spurred a wave of research into other TFMP-containing agrochemicals.[2]

Since the introduction of fluazifop-butyl, the demand for trifluoromethylpyridine intermediates has grown steadily, with numerous other successful agrochemicals and, subsequently, pharmaceuticals incorporating this key structural motif.

The Art of Synthesis: Key Methodologies for the Preparation of Trifluoromethylpyridines

The industrial-scale production and laboratory synthesis of trifluoromethylpyridines primarily rely on two robust strategies: the chlorine/fluorine exchange of trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks through cyclocondensation reactions.

The Halogen Exchange (Halex) Reaction: A Powerful Transformation

The most established and widely used method for introducing a trifluoromethyl group onto a pyridine ring is the halogen exchange (Halex) reaction. This process involves the conversion of a trichloromethyl (-CCl3) substituted pyridine to the corresponding trifluoromethyl derivative using a fluorinating agent, most commonly hydrogen fluoride (HF). This transformation can be carried out in either the liquid or vapor phase, with the choice of conditions often dictated by the specific substrate and the desired scale of the reaction.

Vapor-phase fluorination is particularly suited for large-scale industrial production. The process typically involves passing the trichloromethylpyridine substrate and anhydrous hydrogen fluoride over a heated catalyst bed.

Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine via a vapor-phase halogen exchange reaction.

Materials:

-

2-chloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Chromium oxyfluoride on alumina or another suitable fluorination catalyst

-

Nitrogen gas (for purging)

Equipment:

-

Tube furnace reactor system equipped with a catalyst bed

-

Vaporizer for the organic substrate

-

Mass flow controllers for HF and N2

-

Condenser and collection system for the product

-

Scrubber system for unreacted HF and HCl byproduct

Procedure:

-

Catalyst Activation: The fluorination catalyst is packed into the reactor tube and activated by heating under a flow of nitrogen, followed by treatment with a stream of HF gas at elevated temperatures as per the manufacturer's recommendations.

-

Reaction Setup: The system is brought to the desired reaction temperature, typically in the range of 250-400°C.

-

Reactant Introduction: A preheated stream of 2-chloro-5-(trichloromethyl)pyridine vapor is introduced into the reactor along with a controlled flow of anhydrous HF. The molar ratio of HF to the substrate is a critical parameter and is generally in excess to drive the reaction to completion.

-

Reaction: The reactants pass through the catalyst bed where the chlorine-fluorine exchange occurs. The contact time is controlled by the flow rates and the reactor volume.

-

Product Collection: The gaseous effluent from the reactor, containing the desired product, HCl, and excess HF, is passed through a condenser to liquefy the organic components. The collected liquid is then neutralized to remove acidic byproducts.

-

Purification: The crude product is purified by fractional distillation to yield pure 2-chloro-5-(trifluoromethyl)pyridine.

Expected Yield: Yields for vapor-phase fluorination can be high, often exceeding 90%, depending on the optimization of reaction conditions.

Liquid-phase fluorination offers an alternative approach, often favored for smaller-scale syntheses or for substrates that are not stable at the high temperatures required for vapor-phase reactions. This method typically involves reacting the trichloromethylpyridine with anhydrous HF in an autoclave, often in the presence of a catalyst.

Experimental Protocol: Liquid-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine via a liquid-phase halogen exchange reaction.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl5) or another suitable Lewis acid catalyst

-

Dichloromethane (for extraction)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

High-pressure autoclave (e.g., Hastelloy or Monel)

-

Stirring mechanism

-

Temperature and pressure controls

-

Scrubber system for safe handling of HF

Procedure:

-

Reactor Charging: The autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of antimony pentachloride. The reactor is then sealed and cooled.

-

HF Addition: A measured amount of anhydrous hydrogen fluoride is carefully condensed into the cooled autoclave.

-

Reaction: The autoclave is heated to the desired reaction temperature, typically between 100-150°C, and the reaction mixture is stirred. The pressure will increase due to the vapor pressure of HF and the HCl byproduct generated. The reaction is monitored by sampling and analysis (e.g., GC-MS) until the starting material is consumed.

-

Work-up: After cooling the reactor to a safe temperature, the excess HF and HCl are carefully vented through a scrubber. The reaction mixture is then cautiously quenched with water or a cooled sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Expected Yield: Liquid-phase fluorination can provide good to excellent yields, typically in the range of 70-95%.

Cyclocondensation Reactions: Building the Ring from Fluorinated Precursors

An alternative and versatile strategy for the synthesis of trifluoromethylpyridines is the construction of the pyridine ring itself from acyclic, trifluoromethyl-containing building blocks. This approach, known as cyclocondensation, offers access to a wide range of substitution patterns on the pyridine ring that may be difficult to achieve through functionalization of a pre-existing ring.

A common and powerful method involves the reaction of a β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an enamine or a related species.

Experimental Protocol: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative

Objective: To synthesize a substituted 4-(trifluoromethyl)pyridine via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate and an enamine.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

A suitable enamine (e.g., derived from a ketone and a secondary amine like morpholine or pyrrolidine)

-

A protic solvent such as ethanol or a high-boiling aprotic solvent like toluene

-

An acid or base catalyst (optional, depending on the specific reaction)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Stirring and heating apparatus

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: A solution of the enamine in the chosen solvent is prepared in a round-bottom flask.

-

Addition of β-Ketoester: Ethyl 4,4,4-trifluoro-3-oxobutanoate is added to the enamine solution.

-

Reaction: The reaction mixture is heated to reflux and stirred for a period of several hours to days, depending on the reactivity of the substrates. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylpyridine derivative.

Expected Yield: Yields for cyclocondensation reactions can vary widely depending on the specific substrates and reaction conditions, but moderate to good yields are often achievable.

The Impact of the Trifluoromethyl Group: Structure-Activity Relationships

The remarkable success of trifluoromethylpyridines in agrochemicals and pharmaceuticals can be attributed to the profound influence of the -CF3 group on the molecule's overall properties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved bioactive compounds.

| Property | Influence of the Trifluoromethyl Group |

| Lipophilicity | The -CF3 group is significantly more lipophilic than a methyl group, which can enhance the ability of a molecule to cross biological membranes.[6] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by enzymes such as cytochrome P450. This often leads to a longer biological half-life.[6] |

| Electronic Effects | The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This can significantly alter the pKa of the pyridine nitrogen and influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with its biological target.[7] |

| Conformational Effects | The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme active site. |

Landmark Applications: Trifluoromethylpyridines in Action

The versatility of the trifluoromethylpyridine scaffold is best illustrated by the diverse range of successful commercial products that incorporate this moiety.

In Agrochemicals: Protecting the World's Food Supply

-

Fluazifop-butyl: As the first major TFMP-containing agrochemical, this herbicide selectively controls grass weeds in broad-leaved crops.[2] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in susceptible plants.[2]

-

Flonicamid: This insecticide is highly effective against sucking insects such as aphids.[8] It acts as a feeding inhibitor, causing a rapid cessation of feeding upon ingestion.[8]

-

Fluazinam: A broad-spectrum fungicide, fluazinam disrupts fungal energy production by acting as an uncoupler of oxidative phosphorylation.[8]

In Pharmaceuticals: Advancing Human Health

The principles that make trifluoromethylpyridines so effective in agriculture are equally applicable to the development of human medicines. The ability to fine-tune pharmacokinetic properties and target interactions has led to the development of several important drugs containing the TFMP moiety. The enhanced metabolic stability and membrane permeability are particularly advantageous in designing drugs with improved efficacy and dosing regimens.

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyridines represent a significant chapter in the history of medicinal and agricultural chemistry. From their initial synthesis as laboratory curiosities to their current status as indispensable building blocks, the journey of TFMPs has been one of continuous innovation. The synthetic methodologies, particularly the halogen exchange reaction and cyclocondensation strategies, have matured into robust and scalable processes, enabling the widespread availability of these valuable intermediates.

The profound impact of the trifluoromethyl group on the physicochemical and biological properties of the pyridine scaffold provides a compelling rationale for its continued exploration in the design of new bioactive molecules. As our understanding of disease biology and pest resistance mechanisms deepens, the ability to rationally design molecules with tailored properties will become ever more critical. The trifluoromethylpyridine scaffold, with its proven track record and versatile chemistry, is poised to remain at the forefront of these endeavors, contributing to the development of the next generation of life-saving medicines and sustainable agricultural solutions.

References

- 1. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]